REACTION_CXSMILES
|
[Si]([N:8]1[C:16]2[C:11](=[C:12](B3OC(C)(C)C(C)(C)O3)[C:13]([F:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)(C(C)(C)C)(C)C.Cl[C:28]1[N:29]=[C:30]([N:49]2[CH2:54][CH2:53][O:52][CH2:51][CH2:50]2)[C:31]2[N:37]=[C:36]([CH2:38][N:39]3[CH2:44][CH2:43][CH:42]([C:45]([OH:48])([CH3:47])[CH3:46])[CH2:41][CH2:40]3)[CH:35]=[CH:34][C:32]=2[N:33]=1>>[F:17][C:13]1[C:12]([C:28]2[N:29]=[C:30]([N:49]3[CH2:54][CH2:53][O:52][CH2:51][CH2:50]3)[C:31]3[N:37]=[C:36]([CH2:38][N:39]4[CH2:44][CH2:43][CH:42]([C:45]([OH:48])([CH3:47])[CH3:46])[CH2:41][CH2:40]4)[CH:35]=[CH:34][C:32]=3[N:33]=2)=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH:9]=[CH:10]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)N1C=CC2=C(C(=CC=C12)F)B1OC(C(O1)(C)C)(C)C
|
Name
|
2-(1-((2-chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)propan-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C=CC(=N2)CN2CCC(CC2)C(C)(C)O)N2CCOCC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C=CNC2=CC1)C=1N=C(C2=C(N1)C=CC(=N2)CN2CCC(CC2)C(C)(C)O)N2CCOCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |